molecular formula C13H11BCl2O3 B1591074 (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid CAS No. 870777-26-7

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1591074
CAS No.: 870777-26-7
M. Wt: 296.9 g/mol
InChI Key: LWCZZSFOCSCENS-UHFFFAOYSA-N
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Description

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chloro and chlorobenzyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, where the boronic acid group can interact with biological targets such as enzymes.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving boron-containing compounds.

Mechanism of Action

Target of Action

The primary target of the compound (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is the carbon atoms in organic compounds during the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The this compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of biaryl compounds, which have applications in pharmaceuticals and materials science .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its melting point is between 180-185 °C , which may affect its bioavailability

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of biaryl compounds . These compounds have various applications, including in the development of pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy of the compound. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Preparation Methods

The synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorophenol and 2-chlorobenzyl chloride.

    Etherification: The 3-chlorophenol undergoes etherification with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 3-chloro-4-((2-chlorobenzyl)oxy)phenol.

    Borylation: The resulting phenol derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group to the phenyl ring, yielding this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

    Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives.

Comparison with Similar Compounds

(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-chlorophenylboronic acid. While all these compounds contain the boronic acid functional group, this compound is unique due to the presence of both chloro and chlorobenzyl substituents on the phenyl ring, which can influence its reactivity and applications.

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.

    4-Chlorophenylboronic acid: A boronic acid with a chloro substituent on the phenyl ring.

    3-Chlorophenylboronic acid: A boronic acid with a chloro substituent at the 3-position of the phenyl ring.

Properties

IUPAC Name

[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-4-2-1-3-9(11)8-19-13-6-5-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCZZSFOCSCENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584549
Record name {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-26-7
Record name {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870777-26-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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